N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide
CAS No.:
Cat. No.: VC11381231
Molecular Formula: C15H14N2O2S
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2O2S |
|---|---|
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H14N2O2S/c1-2-5-11-6-3-7-12(14(11)18)10-16-17-15(19)13-8-4-9-20-13/h2-4,6-10,18H,1,5H2,(H,17,19)/b16-10+ |
| Standard InChI Key | CPQLPKASEWSXCN-MHWRWJLKSA-N |
| Isomeric SMILES | C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CS2)O |
| SMILES | C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CS2)O |
| Canonical SMILES | C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CS2)O |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves condensation reactions between the appropriate aldehyde and hydrazide. Characterization would involve spectroscopic methods like NMR, IR, and mass spectrometry to confirm the structure.
Synthesis Steps:
-
Starting Materials: Thiophene-2-carbohydrazide and the appropriate aldehyde (e.g., derived from 2-hydroxy-3-prop-2-enylbenzaldehyde).
-
Reaction Conditions: Typically involves refluxing in a solvent like ethanol or methanol with a catalyst if needed.
-
Purification: Recrystallization or chromatography.
Biological Activities
While specific data on this compound is lacking, similar compounds have shown potential in various biological activities, including antimicrobial and anticancer properties. The presence of a hydroxyl group and unsaturation could contribute to interactions with biological targets.
Potential Biological Activities:
-
Antimicrobial Activity: Thiophene derivatives have been explored for their antimicrobial properties .
-
Anticancer Activity: Certain hydrazide derivatives have shown promise in anticancer research .
Data Tables
Given the lack of specific data on N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide, we can consider analogous compounds for comparison:
| Compound Type | Biological Activity | References |
|---|---|---|
| Thiophene Derivatives | Antimicrobial | |
| Hydrazide Derivatives | Anticancer | |
| Thienopyrimidines | Antibacterial, Cytotoxic |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume